セレン酸

説明

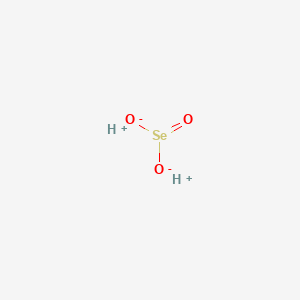

セレン酸は、セレン酸としても知られており、化学式がH₂SeO₃である化学化合物です。これはセレンの主なオキソ酸であり、O=Se(OH)₂として構造的に記述されます。セレン酸は、水とエタノールに非常に溶解性のある、白色で吸湿性の結晶性固体です。 これは中程度の酸化性を持ち、さまざまな工業および科学的用途で一般的に使用されます .

合成経路と反応条件:

二酸化セレンと水の反応: セレン酸を調製する最も一般的な方法は、二酸化セレン(SeO₂)を水に溶解することです。この反応は、セレン酸の溶液を生成します:[ \text{SeO}2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ]

セレンの酸化: セレン酸は、セレンを硝酸で酸化することによっても得られます:[ 3\text{Se} + 4\text{HNO}_3 \rightarrow 3\text{H}_2\text{SeO}_3 + 4\text{NO} ]

工業生産方法:

過酸化水素による酸化: 別の方法には、酸触媒の存在下で、二酸化セレンを過酸化水素で酸化することが含まれます:[ \text{SeO}_2 + \text{H}_2\text{O}_2 + 2\text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ]

反応の種類:

酸化: セレン酸は、過酸化水素などの強力な酸化剤を使用して、セレン酸(H₂SeO₄)に酸化できます:[ \text{H}_2\text{SeO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 + \text{H}_2\text{O} ]

還元: セレン酸は、二酸化硫黄などの還元剤を使用して、元素セレンに還元できます:[ \text{H}_2\text{SeO}_3 + 2\text{SO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Se} + 2\text{H}_2\text{SO}_4 ]

沈殿: セレン酸は、希硝酸中の銀イオンと反応して、セレン酸銀の白色沈殿物を生成します:[ \text{H}_2\text{SeO}_3 + 2\text{Ag}^+ \rightarrow \text{Ag}_2\text{SeO}_3 + 2\text{H}^+ ]

一般的な試薬と条件:

酸化剤: 過酸化水素、塩素。

還元剤: 二酸化硫黄、硫化水素。

沈殿剤: 希硝酸中の銀イオン。

主要な製品:

酸化: セレン酸。

還元: 元素セレン。

沈殿: セレン酸銀。

4. 科学研究の用途

セレン酸は、科学研究で幅広い用途があり、以下が含まれます。

化学: 有機化合物の合成における試薬として、酸化剤として使用されます。

生物学: セレンタンパク質の合成に役割を果たし、これは生殖、DNA合成、酸化損傷からの保護などのさまざまな生物学的機能に不可欠です.

作用機序

セレン酸は、生体内ではグルタチオンを介した電子還元によってセレン化水素に変換されます。セレン化水素は、さまざまな生物学的プロセスに関与するセレンタンパク質を形成するためのセレンプールとして作用します。 これらのセレンタンパク質は、抗酸化防御、甲状腺ホルモン代謝、免疫機能に役割を果たします .

6. 類似の化合物との比較

セレン酸は、セレンの他のオキソ酸や類似の化合物と比較されることがよくあります。

セレン酸(H₂SeO₄): セレン酸よりも強力な酸化剤であり、塩化物イオンから塩素を遊離させることができます.

亜硫酸(H₂SO₃): セレン酸に似ていますが、分離するのが難しいです。どちらの酸も二塩基性であり、同様の塩を形成します。

テルル酸(H₂TeO₃): セレン酸に似ていますが、セレンの代わりにテルルが含まれています。産業用途ではあまり使用されません。

セレン酸の独自性:

- セレン酸は、亜硫酸と比較して、より簡単に分離できます。

- これは、鋼の冷間青色処理プロセスと、セレンタンパク質の合成において独自の用途があります。

類似の化合物:

- セレン酸

- 亜硫酸

- テルル酸

科学的研究の応用

Selenious acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of organic compounds and as an oxidizing agent.

Medicine: Used in supplements and parenteral nutrition to maintain plasma selenium levels and prevent selenium deficiency.

Industry: Utilized in the manufacturing of glass, ceramics, and pigments.

生化学分析

Biochemical Properties

Selenious acid plays a crucial role in biochemical reactions, primarily due to its ability to act as an oxidizing agent. It interacts with several enzymes and proteins, including glutathione peroxidase, which is vital for protecting cells from oxidative damage. Selenious acid is also involved in the synthesis of selenoproteins, which are essential for various cellular functions . These interactions typically involve the reduction of selenious acid to selenide, which then incorporates into selenoproteins.

Cellular Effects

Selenious acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of transcription factors and enzymes involved in antioxidant defense mechanisms. For instance, selenious acid can enhance the expression of genes encoding antioxidant proteins, thereby protecting cells from oxidative stress . Additionally, it affects cellular metabolism by participating in the regulation of thyroid hormone metabolism and immune function.

Molecular Mechanism

At the molecular level, selenious acid exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to the formation of selenoproteins. This binding often results in the activation or inhibition of enzyme activity. For example, selenious acid can inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of selenious acid can vary over time. It is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to selenious acid has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s stability and its potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of selenious acid in animal models are dose-dependent. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and supporting immune function. At high doses, selenious acid can be toxic, leading to adverse effects such as oxidative stress, organ damage, and even death . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Selenious acid is involved in several metabolic pathways, including the synthesis of selenoproteins and the metabolism of thyroid hormones. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which are crucial for maintaining cellular redox balance . Additionally, selenious acid can influence metabolic flux by modulating the activity of enzymes involved in energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, selenious acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and then reduced to selenide, which is incorporated into selenoproteins. The distribution of selenious acid within tissues is influenced by factors such as the presence of binding proteins and the cellular demand for selenium . This transport and distribution are essential for ensuring the proper functioning of selenium-dependent processes.

Subcellular Localization

Selenious acid and its metabolites are localized in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is often directed by targeting signals and post-translational modifications. For instance, selenoproteins synthesized from selenious acid are often targeted to specific organelles where they perform their functions . The subcellular localization of selenious acid is critical for its activity and effectiveness in various biochemical processes.

類似化合物との比較

- Selenic acid

- Sulfurous acid

- Tellurous acid

生物活性

Selenious acid (H₂SeO₃) is an inorganic compound of selenium that exhibits significant biological activity, particularly in the context of human health and disease. This article explores the biological effects, mechanisms of action, safety profiles, and therapeutic potentials of selenious acid, supported by diverse research findings and case studies.

Selenious acid is a form of selenium that plays a crucial role in various biological processes. It is primarily absorbed in the gastrointestinal tract, with studies indicating an absorption rate of approximately 40-70% following oral administration . Once absorbed, it is metabolized into hydrogen selenide (H₂Se), which can be further methylated to produce various excretory forms. The reduction of selenious acid to elemental selenium can occur under certain conditions, influencing its bioavailability and activity in the body .

Mechanism of Action:

- Antioxidant Activity: Selenious acid contributes to the synthesis of selenoproteins, which are essential for antioxidant defense mechanisms in cells. These proteins help mitigate oxidative stress by neutralizing reactive oxygen species (ROS) .

- Immune Modulation: Research shows that selenious acid can stimulate the synthesis of interleukin-2 (IL-2), enhancing T lymphocyte proliferation and activity, which is vital for immune responses .

- Cytotoxic Effects on Cancer Cells: In vitro studies have demonstrated that selenious acid can induce apoptosis in malignant erythroleukemia cell lines by promoting hemoglobin synthesis and increasing intracellular selenium accumulation .

Biological Activities

The biological activities of selenious acid encompass a range of health-related effects:

1. Cancer Prevention

Selenium compounds, including selenious acid, have been implicated in cancer prevention through their antioxidant properties and ability to modulate immune function. A study highlighted its potential role in preventing esophageal squamous cancer by affecting gene expression related to oxidative stress response .

2. Neuroprotection

Selenious acid has shown promise in neuroprotection, particularly against stroke-induced damage. A study indicated that it maintains cellular bioavailability at low concentrations and exhibits protective effects on neuronal cells without significant cytotoxicity .

3. Metabolic Regulation

Selenium plays a role in glucose metabolism and may influence insulin sensitivity. However, excessive selenium intake has been associated with adverse effects on metabolic health, including an increased risk of type 2 diabetes mellitus (T2DM) .

Case Studies

Several case studies illustrate the diverse effects of selenious acid:

- Total Parenteral Nutrition (TPN): A review of literature on TPN highlighted the efficacy of selenious acid as a source of selenium for patients unable to meet their nutritional needs orally. Doses ranging from 32 to 400 mcg/day were evaluated for their effectiveness in maintaining selenium status .

- Safety Assessments: The European Food Safety Authority (EFSA) conducted assessments establishing a tolerable upper intake level (UL) for selenium based on adverse effects observed at higher doses. For adults, a UL of 255 μg/day was determined, emphasizing the need for careful monitoring of selenium supplementation .

Research Findings

A summary table below encapsulates key findings from recent research on selenious acid:

特性

IUPAC Name |

selenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHWIHFGHIESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SeO3, H2O3Se | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | selenous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenious acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenious_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024300 | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998), Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

soluble, 90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C, Very sol in alcohol; insol in ammonia, 167 g/100 cc water @ 20 °C, Solubility in water, g/100ml at 20 °C: 167 | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink, 3.004 @ 15 °C/4 °C, 3.0 g/cm³ | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 59 °F (EPA, 1998), 2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C, Vapor pressure, Pa at 15 °C: 266 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Sodium selenite likely has the same mechanism of action as [DB11135]. The most important physiological role of sodium selenite is associated with its presence as an active component of many enzymes and proteins, in addition to its antioxidative role. Selenium has been shown to activate anticancer agents, prevent heart and vascular diseases, exhibit anti-proliferative and anti-inflammatory properties, and to stimulate the immune system. Its anticancer properties may be explained by the oxidation of free sulfhydryl groups. Tumor cells express free sulfhydryl groups (–SH) on the surface of their cell membranes and contribute to uncontrolled cell division. Only those compounds that can oxidize these groups to disulfides (S–S) may inhibit this process. Some organic forms of selenium, including selenocysteine, methylseleninic acid, and Se-methylselenocysteine have been established to be antioxidants. However, their anticancer mechanism is still not well understood. Selenious acid, during an in vitro study, was found to stimulate hemoglobin synthesis in three different malignant erythroleukemia cell lines (MEL). It has also been shown to increase the release of interleukin 2 in a dose-dependent manner. Interleukin-2 is made by a type of T lymphocyte (white blood cell). It increases the growth and activity of other T-lymphocytes and B-lymphocytes and this contributes to the development of the immune system., SELENIOUS ACID STIMULATED HEMOGLOBIN SYNTHESIS IN 3 DIFFERENT MALIGNANT MURINE ERYTHROLEUKEMIA (MEL) CELL LINES. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hygroscopic crystals., Transparent, colorless, crystals., Hexagonal prisms. | |

CAS No. |

7783-00-8, 14124-67-5 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenious acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenious acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenious acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenious acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A27P4Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 158 °F (EPA, 1998), 70 °C with decomposition. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。